

4,4'-Dimethoxytrityl alcohol CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Dimethoxytrityl alcohol**

Cat. No.: **B1348235**

[Get Quote](#)

An In-depth Technical Guide to 4,4'-Dimethoxytrityl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4,4'-Dimethoxytrityl alcohol** (DMT-OH), a critical reagent in modern organic synthesis, particularly in the realm of nucleoside and oligonucleotide chemistry. We will delve into its fundamental properties, synthesis, and applications, with a focus on its role as a precursor to the widely used 4,4'-Dimethoxytrityl (DMT) protecting group.

Core Properties and Identifiers

4,4'-Dimethoxytrityl alcohol, also known as bis(4-methoxyphenyl)phenylmethanol, is a white solid organic compound.^[1] Its structure features a central carbinol group attached to one phenyl and two 4-methoxyphenyl rings. This structure is the basis for the DMT group, which is instrumental in protecting hydroxyl groups during complex chemical syntheses.^{[2][3]}

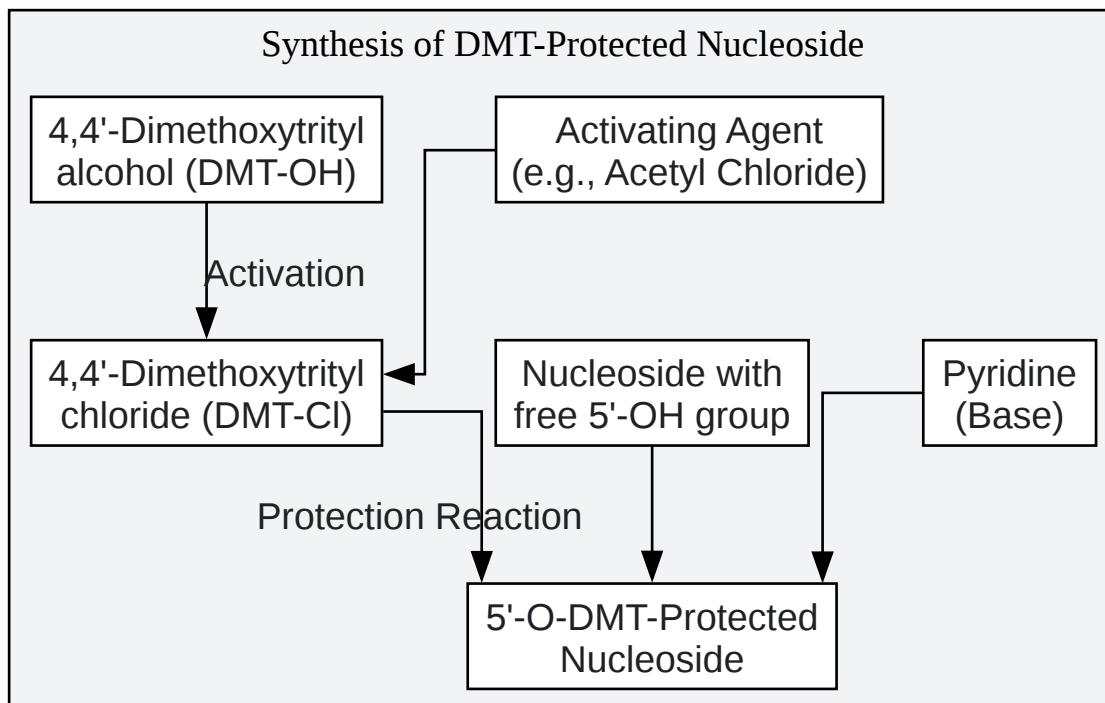
Chemical Identifiers

Identifier	Value
CAS Number	40615-35-8 [1] [2] [4]
Molecular Formula	C ₂₁ H ₂₀ O ₃ [1] [2] [3]
IUPAC Name	bis(4-methoxyphenyl)(phenyl)methanol [2] [3]
InChI Key	XESTYUYENKNHHR-UHFFFAOYSA-N [4]
SMILES	COc1=CC=C(C=C1)C(O) (C2=CC=CC=C2)C3=CC=C(OC=C3)OC
Synonyms	4-Methoxy- α -(4-methoxyphenyl)- α -phenylbenzenemethanol, Bis(4-methoxyphenyl)phenylmethanol, Phenylbis(4-methoxyphenyl)methanol [3]

Physicochemical Properties

Property	Value
Molecular Weight	320.38 g/mol [2] [3] [5]
Melting Point	75-76 °C [1] [5]
Boiling Point	488.0 ± 45.0 °C at 760 mmHg (Predicted) [1] [5]
Density	1.151 ± 0.06 g/cm ³ (Predicted) [1] [5]
Flash Point	248.9 °C [1] [6]
Solubility	Slightly soluble in Chloroform and Methanol [5] [6]
pKa	12.87 ± 0.29 (Predicted) [5] [6]
Storage	-20°C Freezer, under inert atmosphere [5] [6]

Applications in Synthesis


The primary significance of **4,4'-Dimethoxytrityl alcohol** lies in its role as the precursor to the 4,4'-Dimethoxytrityl (DMT) protecting group.[\[4\]](#) This group is a cornerstone of solid-phase

oligonucleotide synthesis, a technology fundamental to genomics, diagnostics, and therapeutics.

The DMT group is prized for its ability to selectively protect the 5'-hydroxyl group of nucleosides.^{[2][7]} Its key features include:

- Ease of Introduction: It can be readily attached to the primary 5'-hydroxyl group.
- Stability: It is stable to the basic conditions used during the coupling steps of oligonucleotide synthesis.
- Acid Lability: It can be removed quickly and cleanly under mild acidic conditions, allowing for the stepwise addition of nucleotide monomers.^[4]

The workflow for utilizing DMT-OH in nucleoside protection is a two-step process. First, DMT-OH is converted to its chloride form, 4,4'-Dimethoxytrityl chloride (DMT-Cl). DMT-Cl then serves as the active agent for protecting the hydroxyl group of a nucleoside.

[Click to download full resolution via product page](#)

Workflow for the synthesis of a 5'-O-DMT-protected nucleoside from DMT-OH.

Experimental Protocols

Preparation of 4,4'-Dimethoxytrityl chloride (DMT-Cl) from DMT-OH

This protocol describes a method to activate **4,4'-Dimethoxytrityl alcohol** to its more reactive chloride form, which is essential for the subsequent protection reaction.

Materials:

- **4,4'-Dimethoxytrityl alcohol** (DMT-OH)
- Acetyl chloride (AcCl) or Thionyl chloride (SOCl₂)
- Anhydrous Toluene or Dichloromethane (DCM)
- Anhydrous Pyridine
- Rotary evaporator
- Schlenk line or similar apparatus for inert atmosphere operations

Procedure:

- Dry the DMT-OH by co-evaporation with anhydrous toluene (2-3 times) under reduced pressure using a rotary evaporator.
- Dissolve the dried DMT-OH in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).
- Cool the solution in an ice bath to 0°C.
- Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetyl chloride or thionyl chloride to the stirred solution.
- Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, evaporate the solvent under reduced pressure.
- Co-evaporate the residue with anhydrous toluene twice to remove residual pyridine.
- The resulting DMT-Cl is often used directly in the next step without further purification. If necessary, it can be recrystallized from toluene-hexane.^[8]

Protection of a Nucleoside's 5'-Hydroxyl Group

This protocol details the standard procedure for attaching the DMT group to the primary hydroxyl of a nucleoside.

Materials:

- Nucleoside (e.g., thymidine)
- 4,4'-Dimethoxytrityl chloride (DMT-Cl)
- Anhydrous Pyridine
- Dichloromethane (DCM)
- Methanol (MeOH)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

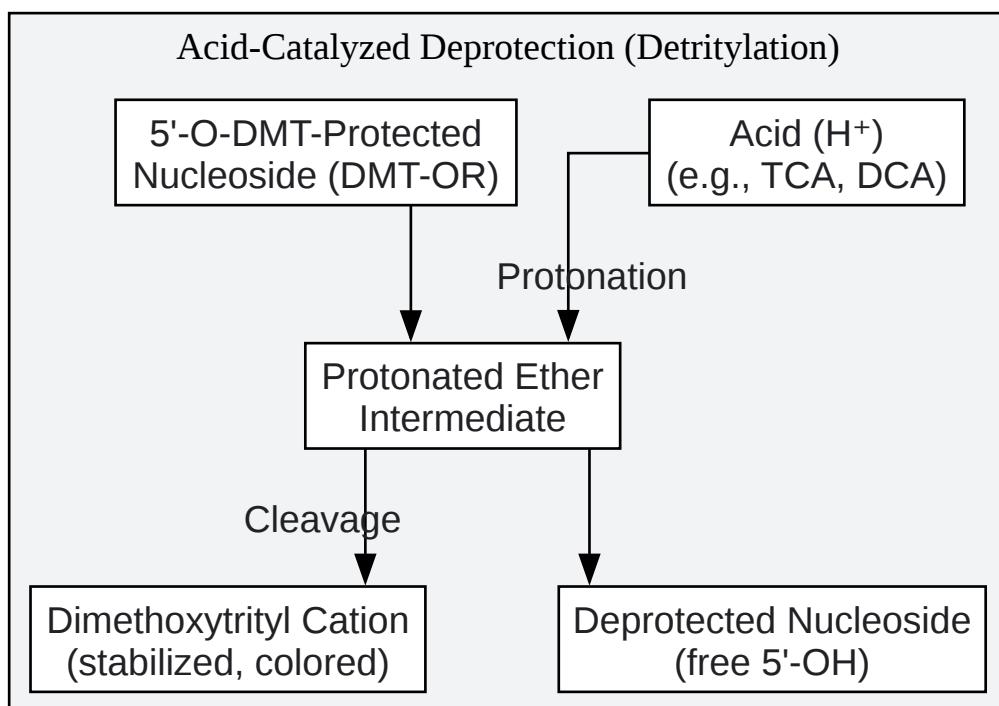
- Dry the nucleoside by co-evaporation with anhydrous pyridine (2-3 times).
- Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere.

- Add 1.05 to 1.2 equivalents of DMT-Cl to the solution.^[8] A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, particularly for less reactive secondary alcohols.
- Stir the reaction at room temperature for 2-4 hours. The reaction should be monitored by TLC (e.g., using a 9:1 DCM:MeOH eluent).^[8]
- Upon completion, quench the reaction by adding a small amount of methanol.
- Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to yield the pure 5'-O-DMT-protected nucleoside.

Deprotection (Detryylation) of the 5'-Hydroxyl Group

The removal of the DMT group is a critical step in the cycle of solid-phase oligonucleotide synthesis.

Materials:


- 5'-O-DMT-protected nucleoside
- Dichloromethane (DCM) or Acetonitrile
- 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM

Procedure:

- Dissolve the 5'-O-DMT-protected nucleoside in DCM.
- Add the solution of 3% TCA or DCA in DCM. The solution will immediately turn a characteristic bright orange-red color due to the formation of the dimethoxytrityl cation.

- Stir the reaction at room temperature. The reaction is typically complete within 1-2 minutes.
- Quench the reaction by adding a base, such as pyridine or by washing with a saturated aqueous NaHCO_3 solution.
- Extract the product into an organic solvent, dry the organic layer, and concentrate to obtain the deprotected nucleoside.

The mechanism of this acid-catalyzed deprotection proceeds through the formation of a highly stable dimethoxytrityl carbocation. This stability is due to the extensive delocalization of the positive charge across the three aromatic rings, which is enhanced by the electron-donating methoxy groups.^[4]

[Click to download full resolution via product page](#)

Mechanism of the acid-catalyzed removal of the DMT protecting group.

Conclusion

4,4'-Dimethoxytrityl alcohol is a pivotal molecule in the field of synthetic organic chemistry. While its direct applications are limited, its role as the stable precursor to the indispensable

DMT protecting group solidifies its importance. The protocols and properties outlined in this guide underscore its utility and provide a technical foundation for researchers and professionals in drug development and biotechnology, enabling the precise and efficient synthesis of complex biomolecules like DNA and RNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4,4'-Dimethoxytrityl alcohol (40615-35-8) for sale [vulcanchem.com]
- 3. bocsci.com [bocsci.com]
- 4. 4,4'-Dimethoxytrityl alcohol | 40615-35-8 | Benchchem [benchchem.com]
- 5. 4,4'-dimethoxytrityl alcohol CAS#: 40615-35-8 [chemicalbook.com]
- 6. Cas 40615-35-8,4,4'-dimethoxytrityl alcohol | lookchem [lookchem.com]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4,4'-Dimethoxytrityl alcohol CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348235#4-4-dimethoxytrityl-alcohol-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com